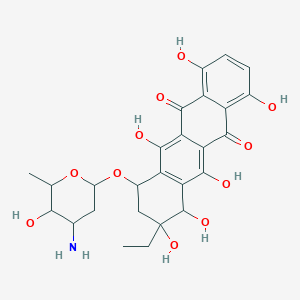
1-Hydroxyoxaunomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxyoxaunomycin is a natural product that belongs to the family of anthracycline antibiotics. It is known for its potent anticancer activity and has been extensively studied for its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-Hydroxyoxaunomycin involves intercalation of the compound into the DNA of cancer cells, leading to inhibition of DNA replication and transcription. This results in the activation of the p53 pathway, which induces apoptosis in cancer cells. In addition, 1-Hydroxyoxaunomycin has been found to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
1-Hydroxyoxaunomycin has several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, leading to apoptosis. It also inhibits topoisomerase II, which is essential for DNA replication and cell division. In addition, 1-Hydroxyoxaunomycin has been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-Hydroxyoxaunomycin has several advantages for lab experiments. It is a potent anticancer agent that has been extensively studied for its mechanism of action and potential therapeutic applications. It is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, 1-Hydroxyoxaunomycin has some limitations for lab experiments. It is highly toxic and can be difficult to handle, requiring special precautions and equipment. In addition, its effectiveness can be affected by factors such as the type of cancer cell being studied and the dosage used.
Orientations Futures
For research include the development of more effective and less toxic analogs, identification of biomarkers, determination of optimal dosages, and investigation of combination therapies.
Méthodes De Synthèse
1-Hydroxyoxaunomycin is produced by the bacterium Streptomyces antibioticus. The synthesis of 1-Hydroxyoxaunomycin involves the fermentation of the bacterium in a nutrient-rich medium followed by extraction and purification of the compound. The purification process involves several steps, including solvent extraction, chromatography, and crystallization.
Applications De Recherche Scientifique
1-Hydroxyoxaunomycin has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective against a wide range of cancer types, including leukemia, breast cancer, and lung cancer. Several studies have shown that 1-Hydroxyoxaunomycin induces apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Propriétés
Numéro CAS |
145165-10-2 |
|---|---|
Nom du produit |
1-Hydroxyoxaunomycin |
Formule moléculaire |
C26H29NO11 |
Poids moléculaire |
531.5 g/mol |
Nom IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H29NO11/c1-3-26(36)7-12(38-13-6-9(27)20(30)8(2)37-13)16-19(25(26)35)24(34)18-17(23(16)33)21(31)14-10(28)4-5-11(29)15(14)22(18)32/h4-5,8-9,12-13,20,25,28-30,33-36H,3,6-7,27H2,1-2H3 |
Clé InChI |
UZVYYCCZQKTPPG-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O |
SMILES canonique |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O |
Synonymes |
1-hydroxy-D788-7 1-hydroxyoxaunomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





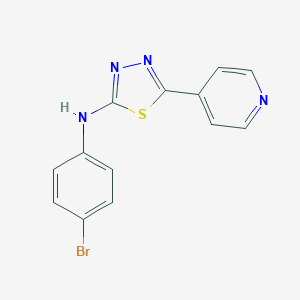

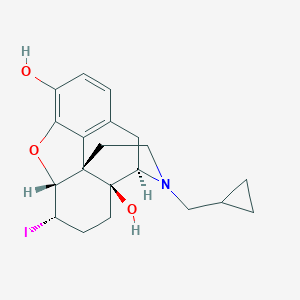
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
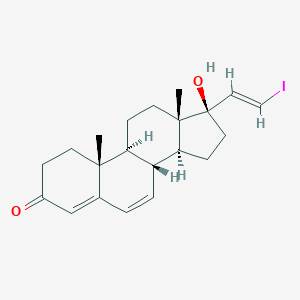
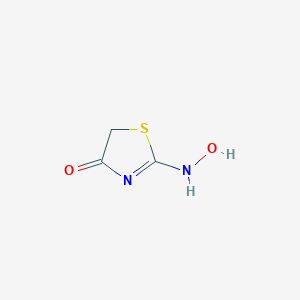
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
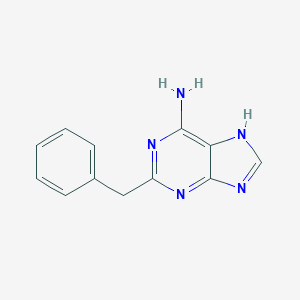
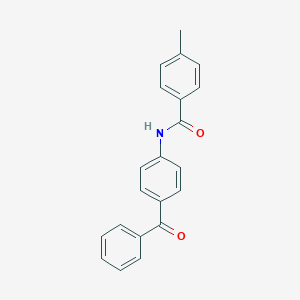
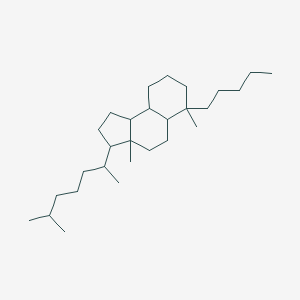
![[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B233150.png)